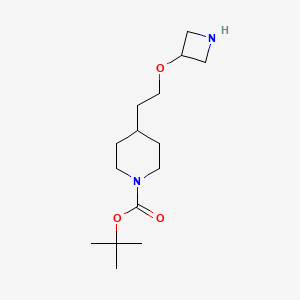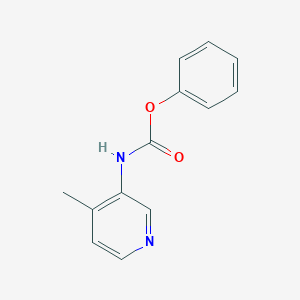
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a phenyl ester group attached to the carbamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester typically involves the reaction of 4-methyl-3-pyridinol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is essential for scaling up the synthesis process.
化学反応の分析
Types of Reactions
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: The major product is 4-carboxy-pyridin-3-yl-carbamic acid phenyl ester.
Reduction: The major product is 4-methyl-pyridin-3-yl-carbamic acid phenyl alcohol.
Substitution: The major products depend on the nucleophile used, such as 4-methyl-pyridin-3-yl-carbamic acid phenyl amine or 4-methyl-pyridin-3-yl-carbamic acid phenyl thiol.
科学的研究の応用
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
- (4-Methyl-pyridin-3-yl)-carbamic acid methyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid ethyl ester
- (4-Methyl-pyridin-3-yl)-carbamic acid butyl ester
Uniqueness
(4-Methyl-pyridin-3-yl)-carbamic acid phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and butyl ester analogs. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
phenyl N-(4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-7-8-14-9-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChIキー |
PDNCQQQPQOHZMV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)NC(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


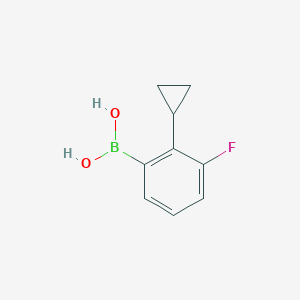
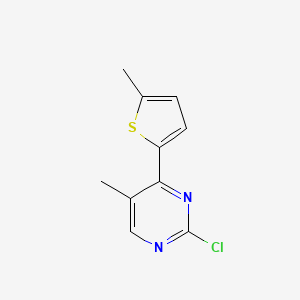
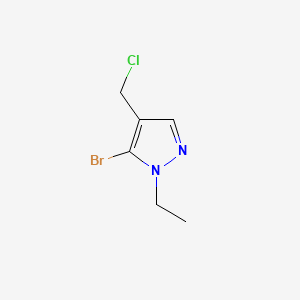
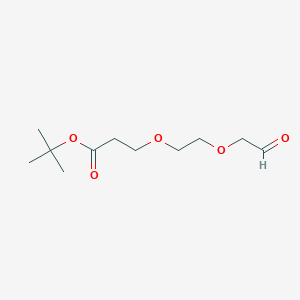
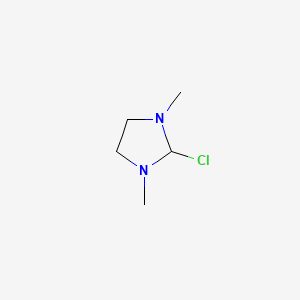
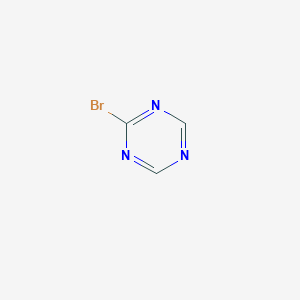
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
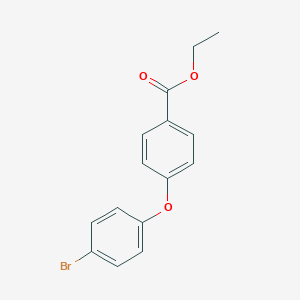
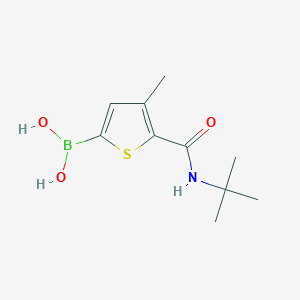
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
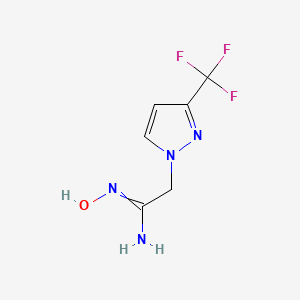
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
